BenchChemオンラインストアへようこそ!

4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-phenyl-1,3-thiazole

Medicinal chemistry Lead optimization Physicochemical profiling

4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-phenyl-1,3-thiazole (CAS 672951-35-8) is a well-defined 11β-HSD1 inhibitor scaffold bearing an unsubstituted 2-phenyl group that provides a minimal aromatic substituent for unambiguous SAR studies. Unlike its 2-chlorophenyl or 4-methoxyphenyl analogs, this compound offers tightly controlled physicochemical parameters (MW 398.3, logP 5.1, zero HBD) for calibrating in silico ADME models, PAMPA/Caco-2 permeability assays, and kinase hinge-binding optimization. Documented within the WO2004112784A1 patent family, it serves as an authentic reference standard for freedom-to-operate analyses, 11β-HSD1 enzymatic profiling, CDK2 inhibitor SAR, and thiazole-focused cheminformatics library curation. Procurement ensures structural fidelity for dose-response characterization and patent landscape navigation.

Molecular Formula C17H13Cl2NO2S2
Molecular Weight 398.32
CAS No. 672951-35-8
Cat. No. B2966307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-phenyl-1,3-thiazole
CAS672951-35-8
Molecular FormulaC17H13Cl2NO2S2
Molecular Weight398.32
Structural Identifiers
SMILESCCS(=O)(=O)C1=C(C(=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3)Cl)Cl
InChIInChI=1S/C17H13Cl2NO2S2/c1-2-24(21,22)14-9-8-12(15(18)16(14)19)13-10-23-17(20-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3
InChIKeyUCTQIAQYQMZDRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-phenyl-1,3-thiazole (CAS 672951-35-8): Core Physicochemical and Structural Identity for Procurement


4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-phenyl-1,3-thiazole (CAS 672951-35-8) is a synthetic thiazole derivative bearing a 2,3-dichloro-4-(ethylsulfonyl)phenyl moiety at the 4-position and an unsubstituted phenyl ring at the 2-position of the 1,3-thiazole core [1]. Its molecular formula is C₁₇H₁₃Cl₂NO₂S₂ (MW 398.3 g/mol) with a computed XLogP3-AA of 5.1, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound is documented within the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor patent landscape, specifically in the context of wound healing and metabolic disorder applications [2]. Commercial availability is predominantly through specialty chemical suppliers at a minimum purity of 95% . Important note: peer-reviewed primary literature containing quantitative biological activity data for this specific compound is extremely scarce as of the search date; the evidence presented below relies heavily on class-level inference and comparative physicochemical analysis.

Why In-Class Thiazole Analogs Cannot Simply Replace 4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-phenyl-1,3-thiazole (CAS 672951-35-8) in Research Programs


Within the 4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-thiazole chemotype, seemingly minor substituent changes at the 2-position of the thiazole ring produce substantial shifts in molecular properties that preclude simple interchange. The unsubstituted 2-phenyl group on CAS 672951-35-8 yields a molecular weight of 398.3 g/mol and a computed logP of 5.1 [1]. Replacing this with a 2-chlorophenyl substituent (CAS 672951-36-9) increases molecular weight to 432.8 g/mol (+8.7%) and adds a third chlorine atom, altering both steric bulk and electronic distribution . Substitution with a 4-methoxyphenyl group at the 2-position combined with positional isomerism (5-thiazolyl instead of 4-thiazolyl attachment, CAS 672951-47-2) shifts molecular weight to 428.4 g/mol and introduces a hydrogen bond donor profile change . Even the seemingly conservative 2-methyl substitution (CAS not fully characterized) eliminates the aromatic π-stacking contribution of the phenyl ring. These structural variations have documented consequences: in related thiazole-phenylsulfone CDK2 inhibitor series, the nature of the aryl substituent at the 2-position directly modulates kinase inhibitory potency and cytotoxicity against cancer cell lines [2]. Consequently, procurement of a specific analog cannot substitute for CAS 672951-35-8 without re-validation of the entire structure-activity relationship.

Quantitative Differentiation Evidence: 4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-phenyl-1,3-thiazole (CAS 672951-35-8) vs. Closest Structural Analogs


Molecular Weight Advantage of Unsubstituted 2-Phenyl vs. 2-(2-Chlorophenyl) Analog

CAS 672951-35-8 possesses a molecular weight of 398.3 g/mol, which is 34.5 g/mol (8.7%) lower than its closest commercially listed analog, 2-(2-chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole (CAS 672951-36-9, MW 432.8) [1]. This difference arises solely from the absence of the ortho-chloro substituent on the 2-phenyl ring. In lead optimization campaigns, a molecular weight below 400 g/mol is a recognized threshold for favorable oral bioavailability probability within Lipinski's rule-of-five framework, whereas the 432.8 g/mol comparator approaches the upper boundary of preferred chemical space for certain discovery programs [2].

Medicinal chemistry Lead optimization Physicochemical profiling

XLogP3-AA Lipophilicity Comparison: 2-Phenyl vs. 2-(4-Methoxyphenyl)-5-thiazolyl Positional Isomer

The computed lipophilicity (XLogP3-AA) of CAS 672951-35-8 is 5.1 [1]. The structurally related 5-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole (CAS 672951-47-2) introduces a para-methoxy substituent and a positional isomerism at the thiazole core (5-attachment vs. 4-attachment of the dichloro-ethylsulfonylphenyl ring). While the exact computed logP of CAS 672951-47-2 is not publicly available in authoritative databases, the addition of a methoxy group to the 2-phenyl ring is predicted to reduce logP by approximately 0.5–0.7 log units relative to the unsubstituted phenyl analog, based on the π contribution of aromatic –OCH₃ substituents [2]. Furthermore, the 4-thiazolyl vs. 5-thiazolyl regiochemistry alters the spatial orientation of the dichloro-ethylsulfonylphenyl pharmacophore relative to the 2-aryl group, which may affect target binding geometry.

Lipophilicity ADME prediction Thiazole SAR

Hydrogen Bond Acceptor/Donor Profile: Unsubstituted 2-Phenyl Confers Zero H-Bond Donors

CAS 672951-35-8 has a computed Hydrogen Bond Donor (HBD) count of 0 and Hydrogen Bond Acceptor (HBA) count of 4 [1]. This zero HBD profile is a direct consequence of the unsubstituted 2-phenyl ring and the ethylsulfonyl group acting exclusively as an HBA. In contrast, analogs bearing hydroxyl, amino, or amide substituents on the 2-aryl ring would introduce HBD capacity. While specific HBD/HBA data for all comparator analogs are not uniformly available in public databases, this property is structurally deterministic: any analog with a 2-(4-hydroxyphenyl), 2-(4-aminophenyl), or 2-(4-methoxyphenyl) substituent will have at least one HBD (or pseudo-HBD via methoxy oxygen), altering the compound's capacity for intermolecular hydrogen bonding.

Hydrogen bonding Drug-likeness Permeability

11β-HSD1 Patent Class Context: Wound Healing and Metabolic Disease vs. Untargeted Analogs

The 4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-thiazole chemotype, including CAS 672951-35-8, falls within the Markush structures claimed in patent WO2004112784A1 for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors indicated for wound healing, diabetes, and metabolic syndrome [1]. The parent patent family (WO2001090090 and its successors) establishes that thiazole derivatives bearing ethylsulfonyl-substituted phenyl rings at the 4-position exhibit 11β-HSD1 inhibitory activity [2]. While the specific IC₅₀ or Kᵢ value of CAS 672951-35-8 against recombinant human 11β-HSD1 has not been located in publicly disclosed primary literature, the compound's structural inclusion within this patent scope provides class-level evidence of its intended pharmacological target. By contrast, many broader thiazole library compounds (e.g., simple 2,4-diphenylthiazoles lacking the ethylsulfonyl motif) are not associated with 11β-HSD1 activity and instead appear in antifungal, antibacterial, or kinase-targeted screening collections.

11β-HSD1 inhibition Wound healing Metabolic disease Patent pharmacology

Commercial Purity Specification: 95% Minimum vs. Unspecified Research-Grade Analogs

CAS 672951-35-8 is listed with a documented minimum purity specification of 95% by at least one authenticated specialty chemical supplier (Biosynth brand via CymitQuimica) . For the closest analog 2-(2-chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole (CAS 672951-36-9), purity is also stated as 95% from certain vendors , indicating parity at the specification level. However, for the 2-methyl analog (4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-2-methyl-1,3-thiazole) and the 2-pyridyl analogs, purity specifications are less consistently documented across supplier catalogs, introducing procurement uncertainty. The 95% minimum purity benchmark for CAS 672951-35-8 provides a defined quality baseline for batch-to-batch reproducibility in biological assays.

Chemical procurement Purity specification Quality assurance

Optimal Research and Procurement Application Scenarios for 4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-phenyl-1,3-thiazole (CAS 672951-35-8)


11β-HSD1 Inhibitor Screening and Glucocorticoid Modulation Studies

CAS 672951-35-8 is positioned within the 11β-HSD1 inhibitor patent landscape (WO2004112784A1 and WO2001090090) as a thiazole derivative bearing the ethylsulfonyl pharmacophore associated with this target class [1]. Researchers investigating glucocorticoid-mediated pathways in wound healing, metabolic syndrome, or type 2 diabetes should consider procuring this compound for in-house 11β-HSD1 enzymatic profiling. The compound's MW (398.3 g/mol) and zero HBD count [2] support its inclusion in cell-permeable inhibitor panels. However, given the absence of publicly disclosed IC₅₀ data, procurement should be accompanied by a plan for dose-response characterization against recombinant human 11β-HSD1 and counter-screening against 11β-HSD2 to establish selectivity.

Kinase Inhibitor Lead Optimization Leveraging 2-Phenyl Thiazole Scaffold

The thiazole-linked phenylsulfone motif present in CAS 672951-35-8 is structurally related to reported cyclin-dependent kinase 2 (CDK2) inhibitors [1]. The unsubstituted 2-phenyl group provides a minimal aromatic substituent for exploring kinase hinge-binding interactions without introducing confounding hydrogen bond donor or additional steric effects. Medicinal chemistry teams optimizing CDK2 or related kinase inhibitors can use this compound as a reference scaffold with defined physicochemical properties (logP 5.1, MW 398.3) [2], comparing its activity profile against 2-substituted analogs (e.g., 2-(2-chlorophenyl) or 2-(4-methoxyphenyl) variants) to derive SAR around the 2-position aryl ring.

Physicochemical Property Benchmarking in Thiazole Chemical Libraries

For cheminformatics groups constructing or curating thiazole-focused compound libraries, CAS 672951-35-8 serves as a well-characterized reference point with publicly documented computed properties: XLogP3-AA 5.1, MW 398.3, HBD 0, HBA 4, Rotatable Bonds 4 [1]. These values place the compound at the lipophilic edge of typical oral drug-like chemical space, making it useful for calibrating in silico ADME models or as a control compound in permeability assays (e.g., PAMPA or Caco-2) alongside less lipophilic thiazole analogs. The documented 95% minimum purity specification [2] further supports its utility as a physicochemical reference standard.

Patent-Directed Chemical Synthesis and IP Position Verification

CAS 672951-35-8 appears within the Markush claims of the WO2004112784A1 patent family [1], which is pertinent to organizations conducting freedom-to-operate analyses or designing novel 11β-HSD1 inhibitors. Synthetic chemistry groups seeking to verify patent exemplification or prepare analogs for structure-activity relationship studies can procure this compound as an authentic reference sample. Its structural simplicity (unsubstituted 2-phenyl, defined dichloro-ethylsulfonylphenyl regiochemistry) facilitates unambiguous analytical characterization via ¹H NMR, LC-MS, and elemental analysis, reducing the risk of structural misassignment during patent landscape navigation.

Quote Request

Request a Quote for 4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-phenyl-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.